molecular formula C28H31NO6 B14103423 3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 6432-17-3

3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B14103423
CAS No.: 6432-17-3
M. Wt: 477.5 g/mol
InChI Key: CMKQFRQNHQVMEY-UHFFFAOYSA-N
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Description

“3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a pyrrolidone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.

    Construction of the Pyrrolidone Ring: This step may involve the reaction of amines with cyclic anhydrides or lactones.

    Introduction of Substituents: Various substituents such as the oxolan-2-ylmethyl and propoxyphenyl groups can be introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of “3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methoxy-2-nitro-benzaldehyde
  • 2,5-dihydro-1H-pyrrol-2-one derivatives
  • Benzofuran derivatives

Uniqueness

The uniqueness of “3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

6432-17-3

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(oxolan-2-ylmethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H31NO6/c1-3-12-33-21-9-6-18(7-10-21)25-24(27(31)28(32)29(25)16-22-5-4-13-34-22)26(30)19-8-11-23-20(15-19)14-17(2)35-23/h6-11,15,17,22,25,30H,3-5,12-14,16H2,1-2H3

InChI Key

CMKQFRQNHQVMEY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5CCCO5

Origin of Product

United States

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